![molecular formula C12H13ClO3 B3023951 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid CAS No. 951892-65-2](/img/structure/B3023951.png)
5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid
Overview
Description
The compound of interest, 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid, is a derivative of valeric acid and is structurally related to various compounds that have been synthesized and studied for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, indicating a broader interest in chlorinated aromatic compounds with potential biological applications.
Synthesis Analysis
The synthesis of related compounds involves the use of chlorinated aromatic building blocks and various synthetic strategies. For instance, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was achieved and confirmed by techniques such as FT-IR, NMR, and single crystal X-ray structural analysis . Similarly, 5-Chlorovaleroyl chloride (5-CVC) is mentioned as a precursor in the synthesis of pharmaceutical intermediates, indicating that chlorinated compounds are often used in the synthesis of more complex molecules . These examples suggest that the synthesis of 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid would likely involve chlorinated intermediates and could be confirmed using similar analytical techniques.
Molecular Structure Analysis
The molecular structure of chlorinated compounds is often characterized by spectroscopic methods, as seen in the study of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, where intramolecular hydrogen bonding was observed . X-ray diffraction analysis is also a common technique for determining the precise structure of such compounds, as demonstrated in the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . These techniques would be applicable for analyzing the molecular structure of 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid.
Chemical Reactions Analysis
The reactivity of chlorinated compounds can vary, but they often participate in reactions as alkylating agents or undergo further functionalization. For example, 5-CVC is used as an alkylating agent , and the synthesis of 5-methyl-2-ethyl-4-chloro-2-oxo-1,2-oxa-4-phospholene involves chlorination and dehydrochlorination reactions . These studies suggest that 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid could also undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds are influenced by their functional groups and molecular structure. The presence of chloro and hydroxy groups can affect properties such as solubility, boiling point, and reactivity. The development of a GC-FID method for the determination of impurities in 5-CVC highlights the importance of understanding these properties for quality control in pharmaceutical synthesis . The antioxidant activity of certain chlorinated compounds, as seen in the derivatives of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, also reflects their chemical properties and potential for biological applications .
Scientific Research Applications
Analytical Method Development
A study focused on developing and validating a Gas Chromatography-Flame Ionization Detector (GC-FID) method for the determination of impurities in 5-Chlorovaleroyl chloride, a compound used as an alkylating agent in pharmaceuticals and specialty chemicals synthesis. This method is critical for monitoring impurities that might affect the quality of the final product (Tang et al., 2010).
Metabolic Interactions
Research on brown and beige adipose tissue has shown that these tissues regulate systemic metabolism through signaling molecules, including 3-methyl-2-oxovaleric acid. These metabolites induce mitochondrial oxidative energy metabolism and are linked to reducing adiposity and improving glucose homeostasis (Whitehead et al., 2021).
Synthesis of Chemical Intermediates
Another study detailed the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, highlighting methodologies for creating key intermediates in pesticide production. This kind of research underscores the importance of synthetic chemistry in developing useful compounds for agricultural applications (Jing, 2012).
Mechanism of Action
Target of Action
It is structurally similar to phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Phenoxy herbicides, including compounds similar to 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid, act by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often leading to the death of the plant .
Biochemical Pathways
Based on its structural similarity to phenoxy herbicides, it is likely that it interferes with the normal functioning of auxin, a key hormone involved in plant growth and development .
Pharmacokinetics
The molecular weight of the compound is 214646 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Based on its structural similarity to phenoxy herbicides, it is likely that it induces rapid, uncontrolled growth in plants, often leading to their death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-chloro-2-methylphenyl)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-8-7-9(13)5-6-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYQXEXPNQKOBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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